

4'-Hydroxytamoxifen TFA: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxytamoxifen TFA

Cat. No.: B15543381

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 4'-Hydroxytamoxifen Trifluoroacetate (TFA), an active metabolite of Tamoxifen. This document outlines its chemical properties, biological activity, and common experimental applications, serving as a vital resource for professionals in the fields of cancer research, endocrinology, and molecular biology.

Core Compound Data

4'-Hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM) with a significantly higher affinity for the estrogen receptor (ER) than its parent compound, Tamoxifen. The trifluoroacetate salt form is frequently utilized in research settings. The key quantitative data for 4'-Hydroxytamoxifen and its TFA salt are summarized below.

Property	4'-Hydroxytamoxifen (Base)	Trifluoroacetic Acid (TFA)	4'-Hydroxytamoxifen TFA (Salt)
CAS Number	68047-06-3 ((Z)-isomer)[1][2]; 68392-35-8 (E/Z mixture)[3][4]	76-05-1[5][6][7][8][9]	Not explicitly defined; referenced by the parent compound's CAS.
Molecular Formula	C ₂₆ H ₂₉ NO ₂ [1]	C ₂ HF ₃ O ₂ [6][9]	C ₂₈ H ₃₀ F ₃ NO ₄
Molecular Weight	~387.51 g/mol [10]	~114.02 g/mol [5][6][7][8][9]	~501.53 g/mol

Mechanism of Action and Signaling Pathways

4'-Hydroxytamoxifen primarily functions as an antagonist of the estrogen receptor in breast tissue. Its binding to the ER α and ER β isoforms leads to a conformational change in the receptor, which in turn modulates the transcription of estrogen-responsive genes. This interaction is central to its antiproliferative effects in ER-positive breast cancer cells.

One of the key signaling pathways affected by 4'-Hydroxytamoxifen involves the regulation of cell cycle progression and apoptosis. Research has shown that 4'-Hydroxytamoxifen can induce a G1 phase cell cycle block and promote programmed cell death in multiple myeloma cells. This is achieved through the downregulation of the proto-oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. Furthermore, it modulates the expression of Bcl-2 family members, which are critical regulators of apoptosis.[11]

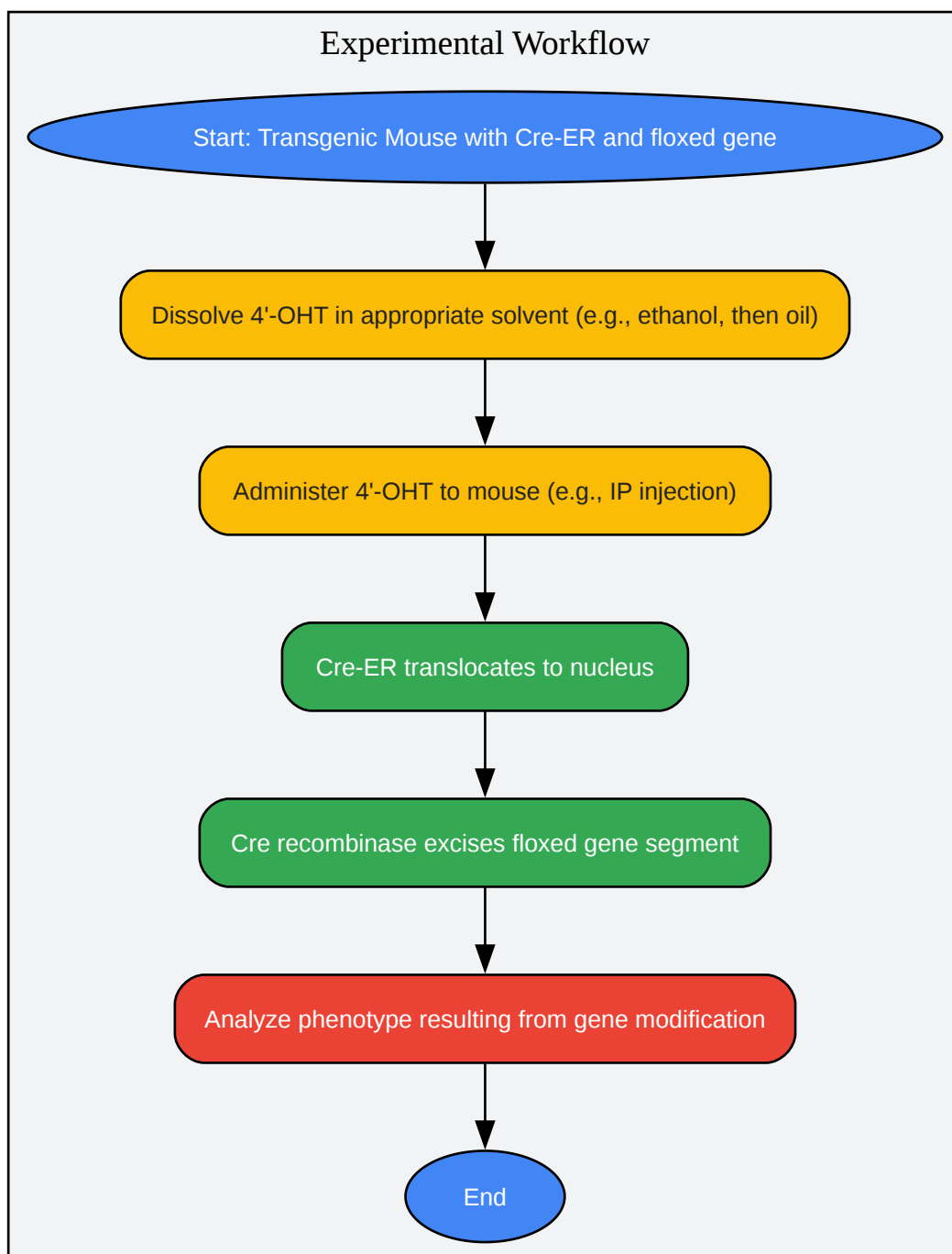
4'-Hydroxytamoxifen's impact on cell cycle and apoptosis pathways.

Experimental Protocols and Workflows

4'-Hydroxytamoxifen is a critical tool in various experimental settings, most notably for the temporal control of gene expression in transgenic mouse models expressing Cre-ER fusion proteins.

Workflow for Inducible Gene Recombination in Mice

The Cre-ER/loxP system allows for gene editing in a tissue-specific and temporally controlled manner. 4'-Hydroxytamoxifen is the active ligand that induces the translocation of the Cre-ER fusion protein to the nucleus, enabling it to perform recombination at loxP sites.



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